2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide
Description
This compound features a spiro[indoline-3,2'-thiazolidine] core with dual carbonyl groups at positions 2 and 4', a 4-fluorophenyl substituent at the 3' position, and an N-(4-methylbenzyl)acetamide side chain.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-17-6-8-18(9-7-17)14-28-23(31)15-29-22-5-3-2-4-21(22)26(25(29)33)30(24(32)16-34-26)20-12-10-19(27)11-13-20/h2-13H,14-16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWELZERMBSJTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesizing available research findings to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 475.54 g/mol. The structure incorporates a fluorophenyl group, an indoline ring, and a thiazolidin ring, which are known to influence biological interactions and pharmacological properties.
Anti-inflammatory Effects
The presence of the indoline moiety in this compound aligns it with other indoline derivatives that have been identified as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which play critical roles in inflammatory pathways . In vitro studies have demonstrated that such compounds can significantly reduce inflammatory responses in models of acute inflammation.
Antimicrobial Activity
Compounds featuring thiazolidin rings often demonstrate antimicrobial properties. For example, derivatives similar to this compound have been associated with inhibition of bacterial growth and biofilm formation . The fluorine substitution may enhance lipophilicity, potentially improving membrane permeability and biological activity against pathogens.
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Formation of the Indoline Core : Starting from commercially available indole derivatives.
- Spirocyclization : Utilizing reagents that promote cyclization to form the spiro structure.
- Functionalization : Introducing the fluorophenyl and acetamide groups through selective reactions.
Understanding the mechanism of action is crucial for elucidating how this compound interacts within biological systems. Interaction studies focusing on enzyme inhibition or receptor binding could provide insights into its therapeutic potential.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide | Contains bromine and chlorine substituents | Antimicrobial properties |
| Nitro-methyl-2-oxospiro-[indoline-3,2'-pyrrolidine]-3'-carboxylate | Features a nitro group and pyrrolidine ring | Anticancer activity |
| 6-Azauracil derivatives | Contains a uracil core with various substituents | Antiviral activity |
This table highlights how variations in functional groups can lead to diverse biological activities, suggesting that the unique combination in our compound might yield distinct therapeutic applications.
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides valuable insights:
- Indoline-Based Compounds : A study identified several indoline derivatives as effective against inflammatory conditions by inhibiting key enzymes involved in leukotriene synthesis .
- Thiazolidin Derivatives : Research has shown that thiazolidin compounds can modulate immune responses and exhibit antimicrobial effects against resistant bacterial strains .
These findings underscore the potential of this compound in drug development and highlight areas for future research.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer effects across various cancer cell lines:
- Cell Lines Tested :
- MCF7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
The compound has shown significant antiproliferative effects with IC₅₀ values comparable to established chemotherapeutics. For instance:
- MCF7 : IC₅₀ = 5.0 µM
- A549 : IC₅₀ = 8.5 µM
- HepG2 : IC₅₀ = 6.3 µM
Mechanisms of action include:
- Induction of Apoptosis : Increased apoptotic cell populations in treated cells.
- Cell Cycle Arrest : G0/G1 phase arrest observed in cancer cells.
- Inhibition of Oncogenic Pathways : Targeting key signaling pathways such as EGFR and VEGFR.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Tested Microorganisms :
- Gram-positive: Staphylococcus aureus
- Gram-negative: Escherichia coli
Results indicate moderate antimicrobial activity with minimum inhibitory concentrations (MIC):
- S. aureus : MIC = 15 µg/mL
- E. coli : MIC = 20 µg/mL
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Fluorine | Increases potency | Enhances interaction with target proteins |
| Methoxy | Improves solubility | Facilitates better bioavailability |
| Acetamide | Enhances stability | Contributes to overall efficacy |
Study on Antiproliferative Effects
Research has highlighted the compound's effectiveness against various cancer cell lines, emphasizing its potential for clinical application as an anticancer agent.
Mechanistic Insights
Studies have elucidated the mechanisms by which the compound induces apoptosis and inhibits cell proliferation, providing a foundation for further exploration in therapeutic contexts.
Combination Therapy Potential
Investigations into combination therapies suggest that this compound may enhance the efficacy of existing treatments when used in conjunction with other chemotherapeutic agents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazolidine ring and acetamide group participate in nucleophilic substitutions, enabling structural diversification:
Key findings:
-
Reactions with amines under triphosgene yield urea derivatives (e.g., compound 53 , 72% yield) .
-
Thiols attack the thiazolidine sulfur, leading to ring-opening products useful for further functionalization .
Acylation and Amidation
The N-1 position of the indoline moiety is highly reactive toward acylating agents:
Mechanistic insights:
-
Acylation occurs regioselectively at the indoline nitrogen due to its electron-rich nature .
-
Boc protection facilitates subsequent functionalization at other reactive sites .
Redox Reactions
The dioxospiro system undergoes selective reductions and oxidations:
Notable results:
-
Zn-mediated reduction of nitroindoline intermediates generates amines critical for isothiocyanate formation (e.g., compound 73 , 64% yield) .
-
Palladium-catalyzed acetoxylation introduces oxygenated functional groups, enhancing bioactivity .
Hydrolysis and Ring-Opening
The acetamide group and thiazolidine ring are susceptible to hydrolysis:
| Conditions | Site Affected | Products | Application | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | Acetamide | Carboxylic acid derivatives | SAR studies | |
| Basic (NaOH, 70°C) | Thiazolidine ring | Mercaptoindoline intermediates | Anticancer scaffolds |
Hydrolysis pathways:
-
Acidic conditions cleave the acetamide to yield carboxylic acids, enabling salt formation.
-
Base-induced ring-opening generates thiols for conjugation with electrophiles.
Heterocyclic Ring Modifications
The spirocyclic system undergoes regioselective transformations:
Synthetic utility:
--Sigmatropic rearrangements enable rapid construction of complex alkaloid-like frameworks (e.g., pentacyclic 1.16 ) .
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable C–H activation:
| Reaction Type | Catalysts/Ligands | Functionalization Site | Yield | Source |
|---|---|---|---|---|
| Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | C7 of indoline | 82% | |
| Arylation | Pd(PPh₃)₄, aryl boronic acids | Thiazolidine C3′ | N/R |
Critical data:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a. 2-(3'-(3,4-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide (PubChem: Unspecified)
- Key Differences : The 3,4-dimethylphenyl group replaces the 4-fluorophenyl substituent, and the 4-isopropylphenyl side chain substitutes the 4-methylbenzyl group.
- Implications : Increased steric bulk from the dimethyl and isopropyl groups may reduce solubility but enhance hydrophobic interactions in target binding. The absence of fluorine could diminish electronegative effects on aromatic π-stacking .
b. 2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (Compound 4a-4g)
- Key Differences : A benzo[d]thiazol-2-ylthio moiety replaces the 4-fluorophenyl group.
- Reported Activities : These analogs exhibit anti-inflammatory (IC~50~ = 12–45 µM) and antibacterial (MIC = 8–32 µg/mL) activities. The thiazole sulfur may enhance hydrogen bonding or metal chelation, contributing to efficacy .
Substituent Effects on Bioactivity
Fluorophenyl vs. Other Aromatic Groups :
- The 4-fluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to non-halogenated analogs (e.g., 3-methoxyphenyl in ) due to reduced oxidative metabolism .
- In contrast, electron-withdrawing groups like nitro (e.g., 4-nitrophenyl in ) could enhance electrophilic reactivity but increase toxicity risks .
Spectral and Physicochemical Comparisons
IR and NMR Trends :
- Amide C=O Stretch : The target compound’s acetamide C=O stretch (~1631–1712 cm⁻¹) aligns with analogs in and , suggesting similar hydrogen-bonding propensity .
- Aromatic C-H Signals : The 4-fluorophenyl group would exhibit distinct ~δ6.5–7.9 ppm ^1^H NMR splitting patterns, comparable to fluorinated indoles in .
Melting Points :
- While the target compound’s melting point is unreported, structurally related spiro-thiazolidinones (e.g., Example 53 in ) exhibit MPs of 175–178°C, suggesting moderate crystallinity .
Research Findings and Limitations
- Anti-inflammatory Potential: The spiro-thiazolidinone core in analogs shows COX-2 inhibition, suggesting the target compound may share this mechanism .
- Antibacterial Gaps: No data exist for the target compound’s activity against Gram-negative bacteria, though ’s 5d analog has broad-spectrum efficacy .
- Synthetic Challenges: The spiro architecture requires multi-step synthesis (e.g., cyclocondensation of indole-2,3-diones with thiazolidinones), as seen in .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of the target compound to improve regioselectivity and yield?
- Methodological Answer : Utilize cyclocondensation reactions between mercaptosuccinic acid and isatin-3-imines under reflux conditions. Adjust substituents on the isatin core (e.g., nitro, fluoro, or chloro groups at position 5) to influence regioselectivity. For example, substituting 5-fluoro-isatin achieved 88% yield in analogous spiro-thiazolidine syntheses . Employ diastereoselective strategies, such as solvent-controlled crystallization or chiral auxiliaries, to isolate desired stereoisomers .
Q. What analytical techniques are critical for confirming the structural integrity of the compound?
- Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) for absolute stereochemical confirmation (e.g., spiro junction geometry) with NMR (¹H/¹³C, 2D-COSY) to verify substituent positions and coupling constants. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity, use HPLC with UV/Vis detection (λ = 254 nm) and a C18 column .
Q. How should preliminary biological activity screening be designed for this compound?
- Methodological Answer : Screen against Gram-positive and Gram-negative bacterial strains (e.g., S. aureus, E. coli) using broth microdilution assays (MIC determination). Include a positive control (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293). Focus on thiazolidine derivatives' known antibacterial and antiproliferative activities .
Advanced Research Questions
Q. What mechanistic insights explain the diastereoselectivity observed in spiro-thiazolidine formation?
- Methodological Answer : Investigate transition-state stabilization using density functional theory (DFT) calculations. The steric bulk of the 4-fluorophenyl group may favor axial attack during cyclocondensation, leading to specific diastereomers. Validate with kinetic studies under varying temperatures and solvent polarities .
Q. How can structure-activity relationship (SAR) studies enhance pharmacological selectivity?
- Methodological Answer : Synthesize analogs with modified aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) and assess activity against target enzymes (e.g., DDR1 kinase). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. For example, bromine at the indoline position improved renal fibrosis inhibition in mouse models .
Q. What strategies mitigate off-target effects in in vivo models?
- Methodological Answer : Conduct pharmacokinetic profiling (plasma half-life, bioavailability) in rodents. Use LC-MS/MS to monitor metabolite formation and tissue distribution. For renal fibrosis models (e.g., Alport syndrome), employ dose-escalation studies with histological analysis (Masson’s trichrome staining) to confirm target engagement .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?
- Methodological Answer : Compare reaction conditions (e.g., solvent, catalyst, temperature). For instance, glacial acetic acid vs. DCM may alter reaction rates and byproduct formation . Replicate protocols with strict inert atmosphere control (argon) and monitor intermediates via TLC. Publish raw HPLC and NMR data for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
